molecular formula C5H6ClNO3S2 B2358519 4-Ethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride CAS No. 1909309-45-0

4-Ethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride

Cat. No. B2358519
CAS RN: 1909309-45-0
M. Wt: 227.68
InChI Key: YIFANPJICKTIQJ-UHFFFAOYSA-N
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Description

“4-Ethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride” is a compound that contains a thiazole moiety . The thiazole ring is a five-membered heterocycle that carries nitrogen and sulfur atoms, making it a versatile entity in chemical reactions . Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .


Synthesis Analysis

Thiazole derivatives can be synthesized by the cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride during the initial phase of synthesis . The intermediates obtained after undergoing multistep reactions produce the final products .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . Due to its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

Thiazole-bearing compounds can undergo various chemical reactions due to the presence of sulfur and nitrogen atoms in the thiazole ring . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 4-Ethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride, have demonstrated antimicrobial properties. These compounds can act against bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antimicrobial agents .

Antitumor and Cytotoxic Activity

Studies have investigated the cytotoxic effects of thiazole derivatives on various human tumor cell lines. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides (a derivative of 4-Ethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride) exhibited potent effects against prostate cancer cells .

Chemical Synthesis and Reactions

4-Ethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride serves as a building block for the synthesis of other compounds. It plays a role in the development of sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Other Potential Applications

While less explored, thiazoles may have additional applications, such as antihypertensive, anti-inflammatory, and analgesic activities. Researchers continue to investigate their diverse biological effects .

Future Directions

Thiazole-bearing compounds have been the focus of medicinal chemists due to their potential to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

properties

IUPAC Name

4-ethyl-2-oxo-3H-1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO3S2/c1-2-3-4(12(6,9)10)11-5(8)7-3/h2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFANPJICKTIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=O)N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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